3-Chloroisoxazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related isoxazole compounds often involves strategies that take advantage of the nucleophilic or electrophilic properties of the isoxazole ring. For instance, 5-chloroisoxazoles have been utilized as versatile starting materials for the preparation of amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids through FeCl2-catalyzed isomerization followed by reaction with various nucleophiles (Agafonova, Novikov, & Khlebnikov, 2022). Although specific synthesis details for 3-Chloroisoxazole-5-carboxylic acid are not directly available, analogous processes may be applied, leveraging chloroisoxazoles' reactivity for functional group transformations.
Scientific Research Applications
Effects on Lipid and Carbohydrate Metabolism
3-Chloroisoxazole-5-carboxylic acid (CIC) has been studied for its effects on lipid and carbohydrate metabolism. Research has shown that CIC can lower plasma NEFA levels in glucose-primed rats and exhibit hypoglycemic activity. Its impact on blood glucose levels and plasma NEFA in diabetic rats suggests a role in modulating fat metabolism, which may be of interest in the study of diabetes and related metabolic disorders (Eastwood & Kellett, 1969).
Antimicrobial Activity
Another area of research is the antimicrobial properties of derivatives of this compound. Studies have shown that these derivatives exhibit antibacterial activity against certain pathogens and display a low level of cytotoxicity (Sakharov et al., 2019).
Chemical Synthesis and Modification
This compound and its derivatives have been used in various chemical synthesis processes. For instance, they have been used in the preparation and lithiation of isoxazoles, which is an essential step in synthesizing several pharmaceutical and chemical compounds (Micetich & Chin, 1970). Additionally, it has been employed in esterification reactions under Mitsunobu conditions, which is a critical process in organic synthesis (Iranpoor, Firouzabadi, & Khalili, 2010).
Preparation of Novel Compounds
The synthesis of novel compounds from this compound and its derivatives has been explored. This includes the development of pyrrole derivatives, which are important in the creation of new pharmaceuticals and materials (Agafonova et al., 2018).
Material Science and Catalysis
In the field of material science and catalysis, derivatives of this compound have been utilized in the synthesis of coordination polymers, which are significant in catalysis and the development of new materials (Wang et al., 2016).
Safety and Hazards
Mechanism of Action
The mode of action of isoxazole compounds can vary widely depending on their specific chemical structure and the biological target they interact with. Some isoxazole compounds have demonstrated antibacterial and antifungal action .
In terms of biochemical pathways, isoxazole compounds can potentially affect a variety of these, depending on their specific targets. For example, some compounds might inhibit enzymes, thus disrupting certain metabolic pathways .
Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, would also vary depending on the specific isoxazole compound. These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of action, or the molecular and cellular effects of an isoxazole compound’s action, would depend on the specific biological target and mode of action. For instance, if the compound were to inhibit a particular enzyme, the result might be a decrease in the production of a certain metabolite.
Finally, the action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can be influenced by factors such as pH, temperature, and the presence of other molecules. These factors can affect a drug’s stability, how well it can bind to its target, and its overall effectiveness .
properties
IUPAC Name |
3-chloro-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO3/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGQUZZCFRJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174798 | |
Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20724-56-5 | |
Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020724565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Isoxazolecarboxylic acid, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the specific effects of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism?
A: Unfortunately, the abstract [] does not provide details on the specific effects of this compound on lipid and carbohydrate metabolism. Further research and access to the full text of the paper are needed to explore:
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